3,5-Dichloro-2-fluoroaniline physical and chemical properties
3,5-Dichloro-2-fluoroaniline physical and chemical properties
An In-depth Technical Guide to 3,5-Dichloro-2-fluoroaniline: Physicochemical Properties, Synthesis, and Applications
Introduction
3,5-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern organic synthesis. The specific arrangement of two chlorine atoms and one fluorine atom on the aniline ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability to molecules derived from it. These characteristics make it a valuable intermediate in the development of high-value-added products, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both amino and fluorine substituents on the aromatic ring provides unique reactivity, enabling further transformations such as acylation, coupling, and heterocyclic construction.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Dichloro-2-fluoroaniline, its synthesis, and its applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical to its formulation and delivery. For an intermediate like 3,5-Dichloro-2-fluoroaniline, these properties dictate reaction conditions and purification strategies. While comprehensive experimental data for this specific isomer is not as widely published as for some other isomers, we can compile the available information and infer other properties based on its structure.
Table 1: Physicochemical Properties of Halogenated Anilines
| Property | 3,5-Dichloro-2-fluoroaniline | 3,5-Dichloroaniline | 3,5-Difluoroaniline |
| CAS Number | Not readily available | 626-43-7[3] | 372-39-4[4] |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N[3] | C₆H₅F₂N[4] |
| Molecular Weight | 180.01 g/mol | 162.01 g/mol [3][5] | 129.11 g/mol [4] |
| Appearance | Likely a solid at room temperature | Colorless solid[3] | Other Solid[4] |
| Melting Point | Data not available | 51–53 °C[3] | 39-40 °C[6] |
| Boiling Point | Data not available | 260 °C at 741 torr[3] | 81-82 °C[6] |
| Density | Data not available | 1.58 g/cm³[3] | Data not available |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether.[5] | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | 2.90[5] | 1.4[4] |
The introduction of fluorine generally increases lipophilicity, which can enhance the absorption and distribution of a drug.[7] The electron-withdrawing nature of the chlorine and fluorine atoms decreases the basicity of the aniline nitrogen, influencing its reactivity in nucleophilic substitution reactions.
Spectroscopic Data
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of spectra for 3,5-Dichloro-2-fluoroaniline is not publicly available, researchers would typically rely on the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the surrounding halogen atoms.
-
¹³C NMR: The carbon NMR would provide information on the number and electronic environment of the carbon atoms in the molecule.
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¹⁹F NMR: This is a crucial technique for any fluorine-containing compound, providing a distinct signal for the fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹) and C-H, C=C, C-Cl, and C-F bond vibrations.
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Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.
For related compounds like 3,5-Difluoroaniline and 2,6-Dichloro-3,5-difluoro-aniline, extensive spectral data is available and can be used as a reference.[8][9][10]
Synthesis and Reactivity
The synthesis of halogenated anilines often involves multi-step processes. A common strategy for producing compounds like 2,4-Dichloro-5-fluoroaniline is the reduction of the corresponding nitrobenzene precursor, such as 2,4-dichloro-5-fluoronitrobenzene.[11] A similar approach could likely be employed for 3,5-Dichloro-2-fluoroaniline.
The reactivity of the aniline is heavily influenced by the substituents on the aromatic ring. The electron-withdrawing effects of the halogens deactivate the ring towards electrophilic substitution. Conversely, the amino group is a strong activating group. The interplay of these electronic effects, along with steric hindrance from the ortho-fluoro substituent, will dictate the regioselectivity of further chemical modifications. The presence of chlorine and fluorine substituents enables further functionalization through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution.[12]
Caption: A generalized synthetic workflow for the preparation of halogenated anilines.
Applications in Drug Development
Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The incorporation of fluorine, in particular, is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.[7]
While specific drugs derived from 3,5-Dichloro-2-fluoroaniline are not prominently documented, its structural motifs are present in various biologically active molecules. For instance, related compounds are used in the development of:
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Anticancer, anti-inflammatory, and CNS-active drugs.[1]
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Antiviral compounds targeting influenza A H1N1.[12]
-
Glucocorticoid receptor agonists for treating inflammation.[12]
-
Herbicides, fungicides, and insecticides.[1]
The unique substitution pattern of 3,5-Dichloro-2-fluoroaniline makes it a candidate for creating targeted therapies and novel drug candidates with potentially improved pharmacological profiles.[2]
Safety and Handling
General Safety Precautions:
-
Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[13][14][15]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes.[13][14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[13]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
3,5-Dichloro-2-fluoroaniline represents a potentially valuable, though currently less-documented, chemical intermediate for the synthesis of complex organic molecules. Its unique arrangement of halogen substituents offers a distinct pattern of reactivity and physicochemical properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. While a comprehensive dataset for this specific isomer is yet to be widely published, understanding the properties of related compounds and the fundamental principles of organic chemistry allows for a predictive approach to its use in research and development. As the demand for more sophisticated and effective chemical entities grows, the exploration of such unique building blocks will continue to be a key driver of innovation.
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- 2,4-Dichloro-5-fluoroaniline | 348-64-1 - Benchchem. (n.d.).
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(Note: This is a representative scheme; specific aryl bromide and ligand would be chosen based on the desired product.)